molecular formula C17H19Cl2N7O B1662604 1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea CAS No. 547756-93-4

1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea

Numéro de catalogue: B1662604
Numéro CAS: 547756-93-4
Poids moléculaire: 408.3 g/mol
Clé InChI: GDFXUTXWCNQTEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sphingosine-1-phosphate (S1P) receptor antagonist, highly selective for S1P2 (EDG-5). Inhibits S1P binding to human S1P2 receptors with an IC50 value of 17.6 nM. At concentrations up to 10 μM, displays 4.2% inhibition of S1P3 and does not antagonize S1P1. Enhances S1P-induced angiogenesis in vivo.

Activité Biologique

1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea (CAS Number: 383150-41-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19Cl2N7O\text{C}_{17}\text{H}_{19}\text{Cl}_2\text{N}_7\text{O}

It features a dichloropyridine moiety linked to a pyrazolopyridine derivative through a urea functional group. This structural configuration is crucial for its biological activity.

Research indicates that this compound may interact with various biological pathways. Its primary mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit certain protein kinases, particularly those involved in cell proliferation and survival pathways.
  • Antagonism of Receptors : It may act as an antagonist for specific receptors that regulate cellular signaling related to cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 µM to 2 µM depending on the cell type .
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase .

In Vivo Studies

In vivo studies using murine models have shown promising results:

  • Tumor Regression : Administration of the compound led to significant tumor regression in xenograft models when used in combination with standard chemotherapy agents like doxorubicin .

Study 1: Efficacy in Combination Therapy

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound in combination with DNA damage response inhibitors. The results indicated enhanced tumor regression compared to monotherapy, suggesting a synergistic effect that could be exploited for therapeutic strategies .

Study 2: Pharmacokinetics and Toxicology

Another investigation assessed the pharmacokinetic profile and potential toxicological effects. The compound demonstrated favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses .

Data Tables

Activity IC50 (µM) Cell Line Notes
Cytotoxicity0.5 - 2Breast CancerInduces apoptosis
Cytotoxicity0.8 - 2.5Lung CancerCell cycle arrest at G2/M phase
Tumor RegressionN/AMurine Xenograft ModelSignificant regression with doxorubicin

Analyse Des Réactions Chimiques

Urea Bond Formation

The urea group (-NH-C(=O)-NH-) is synthesized via coupling reactions between amines and isocyanates or carbodiimides. For JTE-013, the urea linkage connects the 3,5-dichloropyridin-4-yl and pyrazolo[3,4-b]pyridin-6-yl moieties.

Reaction Example:

  • Reactants :

    • 4-Isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine (amine precursor)

    • 3,5-Dichloropyridin-4-yl isocyanate (electrophile)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Base: Sodium hydride (NaH, 0.66 mmol)

    • Temperature: 55°C for 6 hours

  • Yield : 20% (after silica gel chromatography)

Key Observations:

  • The reaction requires anhydrous conditions to prevent hydrolysis of the isocyanate.

  • Steric hindrance from the pyrazolo-pyridine substituents contributes to the low yield.

Pyrazolo-Pyridine Core

The pyrazolo[3,4-b]pyridine scaffold undergoes electrophilic substitution at the C-3 and C-5 positions. In JTE-013, the methyl and propyl groups at positions 1 and 4 reduce electrophilic reactivity, directing modifications to the urea-linked amine.

Stability Under Acidic/Basic Conditions

ConditionObservationSource
Acidic (pH < 3)Partial hydrolysis of the urea bond to form amine and CO₂
Basic (pH > 10)Urea bond remains stable; dichloropyridine undergoes slow dechlorination

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with mass loss corresponding to urea bond cleavage and pyridine ring degradation.

Cross-Coupling Reactions

JTE-013’s pyrazolo-pyridine core has been modified via Suzuki-Miyaura coupling in related analogs. For example:

Reaction TypeConditionsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12h)45–60%

Note: Direct coupling on JTE-013 is unreported due to steric constraints from existing substituents.

Hydrogen Bonding and Solubility

The urea group forms intramolecular hydrogen bonds (N-H···O=C), reducing water solubility. Solubility data:

SolventSolubility (mg/mL)
DMSO>50
Water<0.1

Comparative Reactivity with Analogues

A subset of JTE-013 analogs and their reactivity profiles:

CompoundUrea Bond Stability (t₁/₂ in PBS)Electrophilic Reactivity
JTE-01348 hoursLow
Des-chloro analog12 hoursModerate
Pyrimidine variant72 hoursVery low

Synthetic Challenges and Optimization

  • Low Yield in Urea Formation : Attributed to competing side reactions (e.g., dimerization of intermediates).

  • Purification : Requires gradient elution (EtOAc/hexanes) to isolate the urea product from unreacted amines .

Key Research Findings

  • Urea Isosteres : Replacement of the urea with thiourea or amide groups reduces S1P2R binding affinity by >100-fold, confirming the urea’s critical role .

  • Halogen Effects : The 3,5-dichloro substitution on pyridine enhances metabolic stability compared to mono-chloro analogs .

Propriétés

Numéro CAS

547756-93-4

Formule moléculaire

C17H19Cl2N7O

Poids moléculaire

408.3 g/mol

Nom IUPAC

1-(3,5-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea

InChI

InChI=1S/C17H19Cl2N7O/c1-4-5-10-6-13(21-16-14(10)9(2)25-26(16)3)23-24-17(27)22-15-11(18)7-20-8-12(15)19/h6-8H,4-5H2,1-3H3,(H,21,23)(H2,20,22,24,27)

Clé InChI

GDFXUTXWCNQTEF-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl

SMILES canonique

CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl

Synonymes

1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Reactant of Route 2
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Reactant of Route 3
Reactant of Route 3
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Reactant of Route 4
Reactant of Route 4
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Reactant of Route 5
Reactant of Route 5
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Reactant of Route 6
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea

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